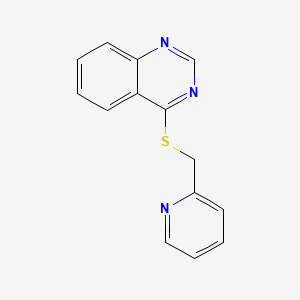

Quinazoline, 4-((2-pyridinylmethyl)thio)-

Description

Historical Context and Evolution of Quinazoline (B50416) Research

The journey of quinazoline in the realm of science began in the 19th century. The first derivative of quinazoline was reportedly prepared by Griess in 1869. However, the synthesis of the parent quinazoline molecule was first described in 1895 by August Bischler and Lang through the decarboxylation of a 2-carboxy derivative. nih.govacs.org Another significant early synthesis was reported by Siegmund Gabriel in 1903. acs.org

The initial recognition of the therapeutic potential of quinazolines can be traced back to the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese plant Dichroa febrifuga. nih.gov This discovery spurred further investigation into the biological activities of this class of compounds. Over the decades, research into quinazoline derivatives has expanded exponentially, leading to the identification of a wide array of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities. ekb.egmdpi.com

Significance of the Quinazoline Nucleus as a Privileged Pharmacophore

The quinazoline nucleus is widely regarded as a "privileged pharmacophore" in drug discovery. nih.govresearchgate.net This distinction is attributed to its ability to interact with a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The rigid, planar structure of the quinazoline ring system, combined with the presence of nitrogen atoms capable of forming hydrogen bonds, allows for versatile binding to the active sites of various enzymes and receptors.

The significance of the quinazoline scaffold is underscored by the number of approved drugs that incorporate this core structure. These drugs target a variety of diseases, demonstrating the broad therapeutic applicability of this chemical framework. For instance, several successful anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) scaffold and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The versatility of the quinazoline ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.govresearchgate.net

Overview of Research Trajectories for 4-Thio-Substituted Quinazoline Derivatives

Among the vast library of quinazoline derivatives, those with a sulfur-containing substituent at the 4-position, known as 4-thio-substituted quinazolines, have garnered significant attention from medicinal chemists. The introduction of a thioether, thione, or other sulfur-containing moiety at this position can significantly modulate the compound's physicochemical properties and biological activity.

Research into 4-thio-substituted quinazolines has explored a range of therapeutic applications. Studies have demonstrated that these derivatives possess potent anticancer, antiviral, and antimicrobial activities. mdpi.commdpi.com The sulfur atom can act as a flexible linker to introduce various side chains, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

For the specific compound, Quinazoline, 4-((2-pyridinylmethyl)thio)- , there is limited publicly available, dedicated research. However, the structural motifs present in this molecule—the quinazoline core, the 4-thio linkage, and the 2-pyridinylmethyl group—are all well-represented in medicinal chemistry research. The pyridinyl group, in particular, is a common feature in pharmacologically active compounds due to its ability to participate in hydrogen bonding and metal coordination. The combination of these fragments in a single molecule suggests potential for biological activity, though specific research to confirm this for "Quinazoline, 4-((2-pyridinylmethyl)thio)-" is not extensively documented in the accessible scientific literature. General research on related 4-thioquinazoline derivatives continues to be an active area of investigation, with a focus on developing novel therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-2-ylmethylsulfanyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-2-7-13-12(6-1)14(17-10-16-13)18-9-11-5-3-4-8-15-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHWTLRXXMMLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152091 | |

| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118272-55-2 | |

| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118272552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Quinazoline, 4 2 Pyridinylmethyl Thio and Analogues

Established Synthetic Routes for Quinazoline (B50416) Core Formation

The construction of the bicyclic quinazoline ring system is a foundational step in the synthesis of the target compound. A variety of synthetic strategies have been developed, often culminating in the formation of a 4-oxoquinazoline (quinazolin-4(3H)-one) intermediate, which serves as a versatile precursor for further functionalization at the C4-position.

The formation of the quinazoline core relies on a range of cyclization strategies. Historically, the first synthesis was achieved by Griess in 1869 through the reaction of anthranilic acid with cyanogen. nih.gov Modern methods offer greater efficiency and substrate scope. Transition-metal-catalyzed reactions have become particularly prominent, enabling the construction of the quinazoline framework under various conditions. nih.gov For instance, copper-catalyzed aerobic oxidative cyclization of 2-aminoarylketones with methylazaarenes and ammonium (B1175870) acetate (B1210297) provides a route to functionalized quinazolines. nih.gov Similarly, iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation can be used to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Other metal-free approaches include the base-mediated cyclization of 2-nitrobenzyl alcohol with benzylamine, which proceeds via an intramolecular redox process. aip.org The reaction of 2-aminobenzonitriles with various reagents like guanidine (B92328) or dicyandiamide (B1669379) can also yield quinazolines, though yields can be modest. acs.org A more efficient route involves the reaction of 2-fluorobenzonitrile (B118710) with guanidine carbonate at high temperatures. acs.org Many of these methods converge on the synthesis of key intermediates like 2-aminobenzaldehydes or 2-aminobenzoketones, which then undergo condensation and cyclization with a nitrogen source, such as ammonia, to form the pyrimidine (B1678525) ring of the quinazoline system. nih.govorganic-chemistry.org

The Niementowski quinazoline synthesis is a classic and widely used method for preparing 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). wikipedia.orgchemeurope.com The reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.com For instance, the reaction of anthranilic acid with formamide (B127407) under solvent-free microwave irradiation leads to the formation of quinazolin-4(3H)-one with high purity and operational simplicity. nih.gov

While the traditional Niementowski reaction requires high temperatures and can have long reaction times, modern variations have been developed to improve its efficiency. nih.gov The reaction is fundamental for accessing the 4-oxoquinazoline precursor required for the synthesis of 4-thio-substituted analogues. The mechanism is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and dehydration to yield the final cyclized product. wikipedia.org This method's reliability has made it a cornerstone in the synthesis of numerous quinazoline-based compounds. wikipedia.orgmarquette.edu

Table 1: Overview of Selected Synthetic Routes for Quinazoline Core Formation This table is interactive. You can sort and filter the data.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | References |

|---|---|---|---|---|

| Niementowski Reaction | Anthranilic acid, Amides (e.g., Formamide) | Heat (120-130°C) or Microwave | 4-Oxo-3,4-dihydroquinazolines | wikipedia.org, nih.gov, chemeurope.com |

| Copper-Catalyzed Cyclization | 2-Aminoarylketones, Methylarenes, NH₄OAc | CuCl₂, O₂ atmosphere, 120°C | Substituted Quinazolines | nih.gov |

| Iron-Catalyzed Cyclization | 2-Alkylamino N-H ketimines | Iron catalyst | Substituted Quinazolines | organic-chemistry.org |

| Base-Mediated Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | Base-mediated | Substituted Quinazolines | aip.org |

| From 2-Aminobenzonitriles | 2-Aminobenzonitriles, Guanidine | High temperature | Diaminoquinazolines | acs.org |

Targeted Synthesis of 4-Thio-Substituted Quinazolines

To synthesize Quinazoline, 4-((2-pyridinylmethyl)thio)-, the oxygen atom of the precursor 4-oxoquinazoline must be replaced with a sulfur-containing moiety. This process involves a thionation step followed by specific derivatization.

The conversion of a carbonyl group to a thiocarbonyl group is a critical transformation in this synthetic pathway. The most common and effective method for the thionation of 4-oxoquinazolines is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide). lmaleidykla.ltresearchgate.net This reagent efficiently replaces the carbonyl oxygen at position 4 with sulfur to yield the corresponding quinazoline-4(3H)-thione. lmaleidykla.ltresearchgate.net The reaction is typically carried out by heating the 4-oxoquinazoline with Lawesson's reagent in an inert solvent like toluene. lmaleidykla.lt Research has shown that this thionation proceeds in good yields and can be applied to various substituted quinazolin-4-ones, including those with N-C axial chirality, without significant loss of optical purity. nih.gov Lawesson's reagent is generally preferred over phosphorus pentasulfide (P₄S₁₀) as it often requires milder conditions and provides cleaner reactions. researchgate.netorganic-chemistry.org

The primary strategy for introducing the sulfur atom at the C4 position is the thionation of a pre-formed 4-oxoquinazoline core, as described above. lmaleidykla.ltnih.gov This directly yields the 4-thioxo derivative (a thioamide), which exists in tautomeric equilibrium with the 4-mercaptoquinazoline (a thiol).

An alternative pathway involves the nucleophilic substitution of a 4-haloquinazoline, typically 4-chloroquinazoline (B184009). The 4-chloro intermediate can be synthesized from the 4-oxoquinazoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org This activated intermediate can then react with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (B80085) can introduce a thiol group, which can then be alkylated. nih.gov Similarly, reaction with thiourea (B124793) followed by hydrolysis is another established method. This two-step approach (chlorination followed by substitution) provides a versatile entry point to various 4-thio-substituted quinazolines. nih.govacs.org In some syntheses, the sulfur is introduced and then protected, for example, by methylation to form a 4-(methylthio)quinazoline, which can be further modified. nih.gov

The final step in the synthesis of Quinazoline, 4-((2-pyridinylmethyl)thio)- is the attachment of the 2-pyridinylmethyl group to the sulfur atom at the C4 position. This is typically achieved via an S-alkylation reaction. The quinazoline-4(3H)-thione, generated from the thionation step, serves as the nucleophile. lmaleidykla.ltacs.org

The thione is reacted with a suitable electrophile, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, usually in the presence of a base to deprotonate the thiol tautomer and enhance its nucleophilicity. acs.orgresearchgate.net For example, the alkylation of 2-(methylthio)quinazoline-4(3H)-thione with reagents like chloroacetone (B47974) or ethyl bromoacetate (B1195939) gives the corresponding 4-S-substituted derivatives. lmaleidykla.lt A similar reaction of a 3-substituted-2-thioxoquinazolin-4(3H)-one with 4-(chloromethyl)pyridine (B78701) hydrochloride in the presence of a base like triethylamine (B128534) has been reported to yield the desired S-alkylated product. While this example uses the 4-pyridinylmethyl isomer, the principle is directly applicable to the synthesis of the 2-pyridinylmethyl analogue.

Table 2: Key Reactions for the Synthesis of 4-Thio-Substituted Quinazolines This table is interactive. You can sort and filter the data.

| Reaction Step | Precursor | Key Reagents/Conditions | Intermediate/Product | References |

|---|---|---|---|---|

| Thionation | 4-Oxoquinazoline | Lawesson's Reagent, Toluene, Reflux | Quinazoline-4(3H)-thione | lmaleidykla.lt, nih.gov |

| Chlorination | 4-Oxoquinazoline | POCl₃ | 4-Chloroquinazoline | acs.org |

| Nucleophilic Substitution | 4-Chloroquinazoline | Sodium Hydrosulfide (NaSH) or Thiourea | 4-Mercaptoquinazoline | nih.gov |

| S-Alkylation | Quinazoline-4(3H)-thione | 2-(Chloromethyl)pyridine, Base (e.g., K₂CO₃, TEA) | Quinazoline, 4-((2-pyridinylmethyl)thio)- | acs.org, researchgate.net |

| S-Alkylation (Protection) | Quinazoline-4(3H)-thione | Methyl Iodide | 4-(Methylthio)quinazoline | nih.gov |

Advanced Synthetic Methodologies for Novel Quinazoline Analogues

The quest for novel quinazoline analogues has driven the development of more advanced and precise synthetic methods. These techniques offer superior control over regioselectivity and functional group tolerance, moving beyond classical synthetic approaches.

Directed Lithiation Approaches

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including the quinazoline scaffold. wikipedia.org This methodology utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to introduce new substituents with high precision.

In the context of quinazoline synthesis, DoM allows for the introduction of functional groups at specific positions that are often difficult to access through conventional electrophilic aromatic substitution. For instance, a suitably positioned DMG on the quinazoline nucleus can direct lithiation to a desired carbon atom, enabling the subsequent introduction of alkyl, aryl, or silyl (B83357) groups, as well as halogens or carbonyl functionalities. A one-pot synthesis of 2,4-disubstituted quinazolines has been reported that proceeds via a directed ortho-lithiation mechanism. rsc.org This approach highlights the utility of lithiation in building the quinazoline core itself from simpler precursors. rsc.orgacs.org

The general principle involves an aromatic system with a DMG that acts as a Lewis base, interacting with the Lewis acidic lithium from the alkyllithium reagent. wikipedia.org This proximity allows the basic alkyl group to abstract a proton from the nearest ortho position, forming a stabilized aryllithium species. wikipedia.org This intermediate's reaction with an electrophile completes the substitution.

Table 1: Key Aspects of Directed Lithiation for Quinazoline Analogue Synthesis

| Feature | Description | Reference |

|---|---|---|

| Principle | A directing metalation group (DMG) on the quinazoline ring directs an organolithium reagent to deprotonate the adjacent ortho position, creating a reactive aryllithium intermediate. | wikipedia.org |

| Reagents | Typically involves an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) and a subsequent electrophile. | wikipedia.org |

| Advantage | High regioselectivity, allowing for functionalization at specific, otherwise unreactive, positions on the quinazoline core. | wikipedia.orgrsc.org |

| Application | Synthesis of 2,4-disubstituted quinazolines and other specifically functionalized analogues by introducing a variety of electrophiles. | rsc.org |

Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact and improve efficiency. These sustainable pathways focus on reducing waste, avoiding hazardous reagents, and lowering energy consumption. frontiersin.org

Several innovative techniques have been employed for quinazoline synthesis:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating. nih.gov

Ultrasound-Promoted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields. An ultrasound-assisted, four-step synthesis of novel quinazoline derivatives has been reported, demonstrating its utility in key cyclization steps. nih.gov

Visible-Light-Mediated Reactions: Photoredox catalysis using visible light is a powerful, metal-free approach for forming C-C and C-N bonds under mild conditions, representing a highly sustainable strategy for constructing the quinazoline skeleton. frontiersin.org

Transition-Metal-Free Synthesis: Avoiding the use of often toxic and expensive heavy metals is a core goal of green chemistry. Methodologies that proceed without transition metal catalysts are being developed to reduce metal contamination in final products. frontiersin.org

Catalytic Approaches: The use of efficient catalysts, such as hexachlorocyclotriphosphazene (HCCP), has been shown to mediate the direct formation of quinazoline thioethers from quinazolin-4(3H)-ones in a clean and safe manner. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Quinazoline Derivatives

| Method | Energy Source | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Rapid reaction times, improved yields, higher purity. | nih.gov |

| Ultrasound-Promoted | Sonication (Sound Waves) | Enhanced reaction rates, mild conditions. | nih.gov |

| Visible-Light Photoredox | Visible Light | Metal-free, mild conditions, high atom economy. | frontiersin.org |

| HCCP-Mediated | Thermal | Clean and safe protocol, direct conversion. | researchgate.net |

Structural Modifications and Hybrid Compound Synthesis

The versatility of the quinazoline scaffold is further expanded through extensive structural modifications and the creation of hybrid molecules. These strategies aim to enhance biological activity, improve pharmacokinetic properties, or combine the functionalities of different pharmacophores into a single molecule.

Rational Design of Quinazoline Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. The quinazoline nucleus is a popular scaffold for such hybridization. nih.gov

The rational design of these hybrids often involves:

Scaffold Hopping and Core Selection: The quinazoline core is chosen for its established ability to interact with biological targets, such as the hinge region of protein kinases. nih.gov

Linker Design: A linker, such as the thioether group in "Quinazoline, 4-((2-pyridinylmethyl)thio)-", connects the quinazoline core to another bioactive moiety. The nature and length of the linker are critical for achieving the correct orientation of the pharmacophores. nih.govnih.gov

Pharmacophore Integration: Bioactive heterocyclic systems like thiazole (B1198619), triazole, or indole (B1671886) are frequently combined with the quinazoline scaffold. nih.govnih.gov For example, quinazoline-thiazole hybrids have been designed as potential VEGFR2 inhibitors, where the quinazoline core binds to the hinge region and the thiazole moiety occupies an allosteric pocket. nih.gov Similarly, linking quinazoline to a triazole ring via a thioether linkage has been explored for developing new anticancer agents. nih.gov

This design process is often guided by computational studies, including molecular docking and molecular dynamics simulations, to predict how the hybrid molecule will interact with its intended biological target. nih.gov

Synthetic Strategies for Functional Group Diversity

Achieving a wide diversity of functional groups on the quinazoline scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Various synthetic strategies are employed to introduce this diversity.

A primary method involves starting with a versatile precursor, such as a 4-chloroquinazoline or a quinazolin-4(3H)-thione, which can readily react with a range of nucleophiles. nih.gov The synthesis of 4-thioether derivatives, including the title compound, typically starts from the corresponding quinazolinethione, which is then S-alkylated with an appropriate halide (e.g., 2-(chloromethyl)pyridine).

Further diversification can be achieved by modifying a functional group already present on the scaffold. For instance, a compound like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate serves as a versatile intermediate. ekb.eg Its ester group can be converted into a hydrazide, which can then be used to construct a variety of heterocyclic rings, such as thiadiazoles and triazoles, attached to the quinazoline core via the thioether linkage. ekb.eg This strategy allows for the systematic exploration of different functionalities at a specific position.

Advanced C-H functionalization reactions, catalyzed by metals like rhodium or copper, also provide powerful tools for directly introducing new C-S or C-N bonds, enabling the late-stage diversification of complex quinazoline analogues. pku.edu.cn

Table 3: Strategies for Introducing Functional Group Diversity

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of a 4-chloroquinazoline or quinazolinethione with various nucleophiles (alcohols, thiols, amines). | Synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives. | nih.govnih.gov |

| Side-Chain Modification | Chemical transformation of a functional handle attached to the quinazoline ring. | Conversion of a thioacetate (B1230152) ester to a hydrazide, followed by cyclization to form triazoles or thiadiazoles. | ekb.eg |

| Hybrid Synthesis | Linking the quinazoline core to other heterocyclic systems via click chemistry or other coupling reactions. | Synthesis of quinazoline-triazole hybrids. | nih.gov |

| C-H Functionalization | Direct, metal-catalyzed introduction of new bonds at C-H positions on the quinazoline ring. | Rhodium-catalyzed C-H thiolation to form C-S bonds. | pku.edu.cn |

Molecular and Biochemical Mechanisms of Action

Elucidation of Specific Protein and Enzyme Targets

Research into quinazoline-based compounds has identified several key molecular targets. The specific substitution at the 4-position of the quinazoline (B50416) ring with a (2-pyridinylmethyl)thio group is anticipated to influence its binding affinity and inhibitory profile.

The quinazoline scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govnih.gov Many clinically approved drugs, such as gefitinib (B1684475) and erlotinib, feature this core structure and function by targeting the epidermal growth factor receptor (EGFR). nih.govmdpi.com

Derivatives of the quinazoline family have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis and growth. nih.gov Studies on various quinazoline analogues have shown low nanomolar inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, certain 2,3-dihydroquinazoline-4-one derivatives incorporating a 1,2,3-triazole and a glycoside moiety linked by a thiomethyl group have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov

Specifically, hydroxylated glycosides with a 3-methyl substitution on the quinazolinone ring exhibited excellent potency against EGFR. nih.gov One such compound also showed significant inhibitory activity against VEGFR-2. nih.gov While direct inhibitory data for Quinazoline, 4-((2-pyridinylmethyl)thio)- on these specific kinases is not extensively detailed in the available literature, the established activity of structurally related compounds with thio-linkers suggests its potential as a kinase modulator. nih.govnih.gov The general structure-activity relationship for quinazoline-based kinase inhibitors indicates that substitutions at various positions can be tailored to achieve desired selectivity and potency. mdpi.com

Table 1: Kinase Inhibitory Activity of Related Quinazoline Derivatives

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Quinazolinone-1,2,3-triazole-glycoside hybrids | EGFR | IC₅₀ in low micromolar to nanomolar range | nih.gov |

| Quinazolinone-1,2,3-triazole-glycoside hybrids | VEGFR-2 | IC₅₀ in the low micromolar range | nih.gov |

This table presents data for structurally related quinazoline compounds, not specifically for Quinazoline, 4-((2-pyridinylmethyl)thio)-.

Information regarding the direct interaction of Quinazoline, 4-((2-pyridinylmethyl)thio)- with Penicillin-Binding Protein 2a (PBP2a), a key protein in methicillin-resistant Staphylococcus aureus (MRSA), is not prominently available in current research. However, the broader class of quinazoline derivatives has been explored for antibacterial properties. umsida.ac.id Dihydroquinazoline-4-one derivatives have shown inhibitory activity against the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. umsida.ac.id The mechanism of action for these antibacterial effects is varied, and while not explicitly linked to PBP2a inhibition for this specific compound, the potential for such interactions within the broader quinazoline class remains an area for further investigation.

The modulation of monoamine oxidases (MAO-A and MAO-B) by Quinazoline, 4-((2-pyridinylmethyl)thio)- is not a widely documented area of its activity. Quinazoline derivatives, due to their structural diversity, have been investigated for a wide array of biological activities, but specific data on MAO inhibition by this particular compound is scarce.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. The inhibition of TS is a key target for certain anticancer drugs. Research into 4-thio-substituted quinazoline analogues has provided insights into their potential as TS inhibitors. nih.gov

A study on 4-thio-5,8-dideazafolic acid analogues found that the replacement of the 4-oxo group with a 4-thio group on the quinazoline ring did not diminish the inhibitory activity against L1210 TS. nih.gov However, the introduction of a methylthio substituent at the 4-position was found to significantly reduce the TS inhibition. nih.gov This suggests that the nature of the substituent attached to the sulfur at the 4-position is critical for the interaction with the enzyme. The larger (2-pyridinylmethyl)thio group in the subject compound would likely have a different, and potentially also impairing, effect on TS inhibition compared to the smaller methylthio group.

Table 2: Effect of 4-Thio Substitution on Thymidylate Synthase Inhibition by Quinazoline Analogues

| Substitution at Position 4 | Effect on TS Inhibition | Reference |

|---|---|---|

| Thio (from Oxo) | No alteration in inhibition | nih.gov |

There is a lack of specific research data on the activity of Quinazoline, 4-((2-pyridinylmethyl)thio)- against human soluble epoxide hydrolase (sEH). While quinazoline derivatives are known to interact with a wide range of biological targets, sEH inhibition is not a commonly reported activity for this specific chemical class in the reviewed literature.

The engagement of Quinazoline, 4-((2-pyridinylmethyl)thio)- with immune checkpoint proteins such as Indoleamine 2,3-dioxygenase 1 (IDO1) or Programmed death-ligand 1 (PD-L1) is an emerging area of interest. The quinazoline scaffold is being explored for its potential in cancer immunotherapy, but specific data on the interaction of this particular compound with IDO1 or PD-L1 are not yet available in the public domain.

Targeting of AKT1 Protein

While direct and specific high-throughput screening or detailed binding studies on the interaction between Quinazoline, 4-((2-pyridinylmethyl)thio)- and the AKT1 protein are not extensively documented in publicly available research, the broader class of quinazoline derivatives has been identified as a significant source of kinase inhibitors. The AKT serine/threonine kinase 1 (AKT1) is a critical node in cell signaling pathways that govern cell survival, growth, and proliferation.

The quinazoline scaffold is a common feature in many ATP-competitive kinase inhibitors. The mechanism of these inhibitors often involves the nitrogen atoms at positions 1 and 3 of the quinazoline ring forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituent at the 4-position of the quinazoline core plays a crucial role in determining the selectivity and potency of the inhibition. It is hypothesized that the 4-((2-pyridinylmethyl)thio)- moiety of the compound can occupy a hydrophobic pocket adjacent to the ATP-binding site, thereby contributing to the affinity and specificity of the interaction with kinases like AKT1.

Cellular Pathway Perturbations

The interaction of Quinazoline, 4-((2-pyridinylmethyl)thio)- with molecular targets such as kinases leads to significant disruptions in various cellular pathways.

Quinazoline derivatives have been widely reported to induce cell cycle arrest in cancer cells, a key mechanism for their anti-proliferative effects. The specific phase of cell cycle arrest is often dependent on the cell type and the chemical nature of the substituents on the quinazoline core. For compounds structurally related to Quinazoline, 4-((2-pyridinylmethyl)thio)-, effects have been observed at both the G2/M and S phases of the cell cycle.

The arrest in the G2/M phase is often linked to the inhibition of kinases that are essential for the G2-to-M transition, such as Cyclin-Dependent Kinase 1 (CDK1). Inhibition of these kinases prevents the cell from entering mitosis, leading to an accumulation of cells in the G2 phase. S-phase arrest, on the other hand, can be a consequence of the inhibition of DNA replication or the activation of DNA damage checkpoints.

Table 1: Reported Cell Cycle Arrest Effects of Structurally Related Quinazoline Derivatives

| Cell Line | Phase of Arrest | Associated Mechanisms |

| Human Colon Cancer Cells | G2/M | Inhibition of tubulin polymerization |

| Human Breast Cancer Cells | S-Phase | Induction of DNA damage response |

| Human Leukemia Cells | G2/M | Downregulation of CDK1/Cyclin B1 complex |

Induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Quinazoline, 4-((2-pyridinylmethyl)thio)- and its analogs have been shown to trigger apoptosis through the modulation of key regulatory proteins.

The intrinsic apoptotic pathway is often implicated, which involves the mitochondria. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway. Anti-apoptotic members, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting survival. Pro-apoptotic members, like Bcl-2-associated X protein (Bax), facilitate the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis. Treatment with quinazoline derivatives has been shown to alter the ratio of these proteins, typically by downregulating Bcl-2 and upregulating Bax.

This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. In the cytoplasm, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which then activates caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

The cytoskeleton, particularly the microtubule network, is a validated target for anticancer drugs. Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis.

Certain quinazoline derivatives have been identified as microtubule-targeting agents. These compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. The inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. This leads to an arrest of cells in the M-phase of the cell cycle and can ultimately trigger apoptosis. The 4-thio substituent on the quinazoline ring is often a key determinant for this activity.

Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. The quinazoline scaffold is present in compounds that have demonstrated anti-inflammatory properties. This activity is often mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators.

Key pathways such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation, these pathways trigger the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). Quinazoline derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the production of these inflammatory molecules.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.

The quinazoline core is a prominent feature in several potent VEGFR-2 inhibitors. These inhibitors typically act as ATP mimetics, binding to the ATP-binding pocket in the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The 4-((2-pyridinylmethyl)thio)- group of the title compound could potentially confer a specific interaction profile within the VEGFR-2 ATP-binding site, contributing to its inhibitory activity.

Computational Chemistry and Rational Design Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. For quinazoline (B50416) derivatives, which are frequently investigated as protein kinase inhibitors, docking helps to elucidate their mechanism of action at an atomic level. nih.govmdpi.commdpi.com These studies are crucial for understanding how Quinazoline, 4-((2-pyridinylmethyl)thio)- might fit into the active site of a receptor, such as the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.commdpi.com

Docking algorithms calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the thermodynamic stability of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction. For Quinazoline, 4-((2-pyridinylmethyl)thio)-, the quinazoline core is expected to anchor within the ATP-binding site, while the (2-pyridinylmethyl)thio side chain explores adjacent hydrophobic and solvent-exposed regions. nih.gov

While specific docking studies for this exact molecule are not prevalent in published literature, data from structurally analogous 2- or 4-thio-substituted quinazolines against common kinase targets illustrate the expected binding affinities.

| Analogous Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Reference Study Type |

|---|---|---|---|

| Quinazolin-4-one Thioacetamides | EGFR | -8.5 to -9.5 | Anticancer Agent Design mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one Derivatives | VEGFR2 | -9.0 to -10.0 | Multi-Kinase Inhibitor Research mdpi.com |

| Thioxoquinazolin-4(3H)-one Derivatives | CDK2 | -7.5 to -8.8 | Anticancer Evaluation nih.govresearchgate.net |

| Quinazoline-based Thiazole (B1198619) Derivatives | EGFR (Mutant) | -9.2 to -10.5 | Kinase Inhibitor Development nih.gov |

The potency of quinazoline-based inhibitors is highly dependent on specific interactions with amino acid residues in the target's binding pocket. The quinazoline ring itself is a key pharmacophore. nih.gov The N-1 nitrogen of the quinazoline core commonly acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase domain, often with a methionine residue (e.g., Met793 in EGFR). nih.gov The thioether linkage provides flexibility, allowing the pyridinylmethyl group to form additional van der Waals, hydrophobic, or π-π stacking interactions, enhancing binding affinity. The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.

Key interactions for similar quinazoline scaffolds with kinase targets include:

Hydrogen Bonds: Essential for anchoring the ligand. The N-1 and N-3 positions of the quinazoline ring and the carbonyl group in quinazolinone analogs are common participants. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline and pyridine moieties typically interact with hydrophobic residues like leucine, valine, and alanine. nih.gov

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and residues such as phenylalanine or tyrosine can further stabilize the complex. nih.gov

| Protein Target | Key Interacting Residues (Examples from Analog Studies) | Interaction Type |

|---|---|---|

| EGFR | Met793 | Hydrogen Bond (Hinge Region) nih.gov |

| Leu718, Val726, Leu844 | Hydrophobic/van der Waals nih.gov | |

| VEGFR2 | Cys919 | Hydrogen Bond (Hinge Region) mdpi.com |

| Val848, Ala866, Leu1035 | Hydrophobic/van der Waals mdpi.com | |

| CDK2 | Leu83 | Hydrogen Bond (Hinge Region) mdpi.com |

| Ile10, Ala31, Val64 | Hydrophobic/van der Waals mdpi.com |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and reactivity of a molecule. researchgate.net These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and interaction potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. scirp.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Quinazoline, 4-((2-pyridinylmethyl)thio)-, the HOMO is expected to be distributed over the electron-rich quinazoline ring and the sulfur atom, while the LUMO would likely be located over the electron-deficient pyrimidine (B1678525) part of the quinazoline system.

| Parameter | Description | Illustrative Value Range (from Analog Studies) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.7 eV researchgate.netscirp.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -1.9 eV researchgate.netscirp.org |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | 4.4 to 5.0 eV researchgate.netscirp.org |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 5.0 Debye researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.2 to 2.5 eV irjweb.com |

The dipole moment (μ) is a measure of the net molecular polarity, arising from the non-uniform distribution of charge. A higher dipole moment can influence a molecule's solubility and its ability to engage in long-range electrostatic interactions with a protein target. researchgate.net

Other global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive. irjweb.com

Chemical Potential (μp): Calculated as (EHOMO + ELUMO) / 2. This measures the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting reactivity in polar reactions. irjweb.com

These parameters collectively provide a quantitative assessment of the molecule's electronic character and potential reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for intermolecular interactions. ufms.br

On an MEP map:

Red regions indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack or hydrogen bond acceptance. For Quinazoline, 4-((2-pyridinylmethyl)thio)-, these areas are expected around the nitrogen atoms of the quinazoline (N-1, N-3) and pyridine rings.

Blue regions indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack or hydrogen bond donation. These are typically found around hydrogen atoms attached to heteroatoms or acidic protons.

Green regions represent neutral or non-polar areas, such as the surface of the aromatic rings.

The MEP map for this compound would highlight the nitrogen atoms as key sites for forming hydrogen bonds with protein donors, corroborating the interaction patterns predicted by molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for quinazoline derivatives has been a cornerstone in identifying the structural features crucial for their biological effects. These mathematical models correlate variations in the chemical structure of compounds with their observed biological activities.

Predictive SAR models for various series of quinazoline derivatives have been successfully developed, offering insights into optimizing their therapeutic potential. For instance, 3D-QSAR studies on 4(3H)-quinazolinone derivatives have highlighted the importance of steric and electrostatic fields in determining their inhibitory activities against targets like thymidylate synthase. nih.gov In one such study, a strong correlation was established between the calculated binding energies of the antifolates and their inhibitory activities. nih.gov

Another study on a series of quinazoline derivatives as cytotoxic agents identified constitutional, functional, and charge descriptors as significant parameters for predicting anticancer activity. nih.gov These models, often validated through internal and external test sets, provide a reliable means to predict the activity of novel compounds and guide the synthesis of more potent analogs. nih.govfrontiersin.org While a specific QSAR model for "Quinazoline, 4-((2-pyridinylmethyl)thio)-" is not available, the established models for similar scaffolds suggest that the spatial arrangement and electronic properties of the pyridinylmethylthio group at the 4-position would be critical determinants of its activity.

Table 1: Representative Statistical Parameters from a 3D-QSAR Study on Quinazoline Analogs

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | 0.570 | 0.855 | 0.657 |

| CoMSIA | 0.599 | 0.895 | 0.681 |

This table is illustrative and based on data from a study on quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, pharmacophore models have been instrumental in discovering novel inhibitors for various targets, including protein kinases. nih.gov

A typical pharmacophore model for a quinazoline-based kinase inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For "Quinazoline, 4-((2-pyridinylmethyl)thio)-", the quinazoline nitrogen atoms could act as hydrogen bond acceptors, the pyridine nitrogen offers another potential acceptor site, and the fused aromatic rings provide a significant hydrophobic and aromatic character. The thioether linkage introduces a degree of flexibility and specific steric and electronic properties that would be key features in a pharmacophore model.

Studies on 6-arylquinazolin-4-amines as kinase inhibitors have generated pharmacophore models that successfully predicted the activity of test set compounds, demonstrating the utility of this approach in virtual screening and lead optimization. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering deeper insights than static docking models. These simulations can reveal conformational changes, assess the stability of ligand-protein complexes, and elucidate the energetic contributions of specific interactions over time.

MD simulations have been employed to study the binding of quinazoline derivatives to various enzymes, including EGFR and SARS-CoV-2 Mpro. frontiersin.orgrsc.org These studies often reveal that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, indicating a stable binding mode. For "Quinazoline, 4-((2-pyridinylmethyl)thio)-", an MD simulation would likely show the quinazoline core and the pyridine ring engaging in stable interactions within a binding pocket, with the flexible thio-linker allowing the pyridinylmethyl group to adopt an optimal conformation. A study on quinazolinone derivatives showed stable binding to multiple cancer-related targets through hydrogen bonding and hydrophobic interactions. researchgate.net

Analysis of MD simulation trajectories, often through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps in assessing the stability of the ligand-receptor complex. For many quinazoline inhibitors, the complex reaches a stable equilibrium after a short simulation time, with minimal fluctuations in the ligand's position. rsc.org This stability is crucial for sustained biological activity. In the context of "Quinazoline, 4-((2-pyridinylmethyl)thio)-", MD simulations would be valuable in confirming the stability of its binding to a putative target and observing any induced conformational changes in the protein that might be important for its mechanism of action.

In Silico ADMET Predictions in a Research Context

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the research process.

Numerous studies on quinazoline and quinazolinone derivatives have incorporated in silico ADMET predictions. nih.govnih.govresearchgate.net These predictions are typically based on a compound's structure and physicochemical properties. For "Quinazoline, 4-((2-pyridinylmethyl)thio)-", we can infer its likely ADMET profile based on general trends observed for similar molecules.

Table 2: Predicted Physicochemical and ADME Properties for a Representative Thio-substituted Quinazolinone Analog

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 2-4 | Optimal lipophilicity for cell permeability |

| H-bond Donors | 0-1 | Good oral bioavailability |

| H-bond Acceptors | 4-5 | Good oral bioavailability |

| Topological Polar Surface Area (TPSA) | 60-80 Ų | Predicts cell permeability |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation |

| Human Intestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeation | Predicted to be a non-penetrant | May limit CNS side effects |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |

| Hepatotoxicity | Low to Moderate Risk | A key toxicity parameter to monitor |

This table is illustrative and compiled from findings in studies on various quinazoline derivatives. nih.govnih.govresearchgate.net The exact values for "Quinazoline, 4-((2-pyridinylmethyl)thio)-" would require specific calculation.

Computational Assessment of Absorption Profiles

The absorption of a drug is a critical determinant of its oral bioavailability. Computational tools can predict various parameters related to a compound's absorption from the gastrointestinal tract.

Table 1: Predicted Absorption Parameters for a Hypothetical Compound

| Parameter | Predicted Value | Method |

| Human Intestinal Absorption (%) | Data not available | Not applicable |

| Caco-2 Permeability (nm/s) | Data not available | Not applicable |

| P-glycoprotein Substrate | Data not available | Not applicable |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual predicted values for Quinazoline, 4-((2-pyridinylmethyl)thio)- due to the absence of specific research.

Theoretical Prediction of Metabolism and Excretion Parameters

Understanding the metabolic fate and excretion pathways of a compound is crucial for assessing its potential for drug-drug interactions and toxicity. In-silico models can predict potential metabolites and the primary routes of elimination.

Table 2: Predicted Metabolism and Excretion Parameters for a Hypothetical Compound

| Parameter | Prediction | Method |

| Cytochrome P450 (CYP) Substrate (Isoforms) | Data not available | Not applicable |

| Predicted Major Metabolites | Data not available | Not applicable |

| Renal Organic Cation Transporter Substrate | Data not available | Not applicable |

| Total Clearance (ml/min/kg) | Data not available | Not applicable |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual predicted values for Quinazoline, 4-((2-pyridinylmethyl)thio)- due to the absence of specific research.

Preclinical Biological Evaluation in Mechanistic Models

In Vitro Cellular Assays for Biological Activity

In vitro assays are the cornerstone of early-stage preclinical research, providing initial insights into the biological effects of a compound on living cells in a controlled laboratory setting.

Cell Line-Based Studies

Studies utilizing various cell lines are fundamental to determining the cytotoxic or growth-inhibitory potential of "Quinazoline, 4-((2-pyridinylmethyl)thio)-", particularly against cancer cells, as well as its activity against microbial pathogens.

Cancer Cell Proliferation Inhibition: The antiproliferative activity of "Quinazoline, 4-((2-pyridinylmethyl)thio)-" and its derivatives has been a subject of investigation against a panel of human cancer cell lines. For instance, a series of novel 4-thio-quinazoline derivatives were synthesized and evaluated for their in vitro anticancer activity against cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The results of these studies are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

One study reported the synthesis of a series of 4-((un)substituted-benzyl/heteroarylmethylthio)-7-chloroquinazolines. Within this series, compounds featuring a pyridinylmethylthio moiety at the 4-position of the quinazoline (B50416) ring demonstrated notable cytotoxic effects. Specifically, the compound with a 2-pyridinylmethylthio substituent exhibited significant activity against the MCF-7 cell line.

Antiproliferative Activity of a Quinazoline, 4-((2-pyridinylmethyl)thio)- Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline, 7-chloro-4-((2-pyridinylmethyl)thio)- | MCF-7 | 1.8 |

Antimicrobial Assays: The potential of quinazoline derivatives as antimicrobial agents has also been explored. The antimicrobial activity of "Quinazoline, 4-((2-pyridinylmethyl)thio)-" would be assessed against a range of pathogenic bacteria and fungi. These assays typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Enzyme Inhibition Kinetic Studies

To understand the mechanism of action at a molecular level, enzyme inhibition studies are crucial. Given that many quinazoline derivatives are known to target kinases, a key focus would be on enzymes like Epidermal Growth Factor Receptor (EGFR) kinase.

Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). For example, if "Quinazoline, 4-((2-pyridinylmethyl)thio)-" were to act as an EGFR inhibitor, these studies would reveal how it interacts with the enzyme's active site or an allosteric site.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific receptors. For "Quinazoline, 4-((2-pyridinylmethyl)thio)-", if a particular receptor is hypothesized as a target, radioligand binding assays could be used to measure its binding affinity. This would involve incubating the compound with cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the compound to displace the radioligand is then measured to calculate its binding affinity (Ki or IC50).

Cell Cycle Analysis by Flow Cytometry

To investigate the effects of "Quinazoline, 4-((2-pyridinylmethyl)thio)-" on cell division, cell cycle analysis using flow cytometry is a standard technique. This method allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). If the compound induces cell cycle arrest at a specific phase, it would suggest interference with the cellular machinery that controls cell cycle progression. For instance, treatment of cancer cells with a bioactive quinazoline derivative might lead to an accumulation of cells in the G2/M phase, indicating a blockage of mitosis.

Apoptosis Induction Assays

Determining whether a compound induces programmed cell death, or apoptosis, is a key component of its anticancer evaluation. Various assays can be used to detect the hallmarks of apoptosis, such as annexin (B1180172) V-FITC/propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). An increase in the percentage of annexin V-positive cells following treatment with "Quinazoline, 4-((2-pyridinylmethyl)thio)-" would indicate the induction of apoptosis.

In Vivo Mechanistic Investigations in Animal Models

Following promising in vitro results, the next step is to evaluate the compound's efficacy and mechanism of action in a living organism. These in vivo studies are typically conducted in rodent models.

For "Quinazoline, 4-((2-pyridinylmethyl)thio)-", a xenograft model of cancer could be employed. In this model, human cancer cells, for which the compound showed high in vitro activity, are implanted into immunocompromised mice. The mice would then be treated with the compound, and tumor growth would be monitored over time. A significant reduction in tumor volume in the treated group compared to a control group would demonstrate in vivo efficacy.

Further mechanistic investigations in these animal models could involve the analysis of tumor tissue to confirm that the molecular changes observed in vitro also occur in vivo. This could include techniques like immunohistochemistry to assess the inhibition of target enzymes (e.g., phosphorylation status of EGFR) or TUNEL assays to detect apoptosis within the tumor.

Target Engagement Studies in Relevant Preclinical Models

Comprehensive searches of available scientific literature and databases did not yield specific target engagement studies for "Quinazoline, 4-((2-pyridinylmethyl)thio)-". While the broader class of quinazoline derivatives has been extensively studied for their interaction with various biological targets, data pinpointing the direct molecular binding partners of this specific compound are not publicly available at this time.

General studies on related quinazoline compounds often involve techniques such as cellular thermal shift assays (CETSA), radioligand binding assays, or activity-based protein profiling to confirm engagement with their intended targets in cells or animal models. For instance, various quinazoline-based kinase inhibitors have been evaluated for their ability to bind to the ATP-binding pocket of their target kinases within cancer cells. However, no such specific data has been reported for "Quinazoline, 4-((2-pyridinylmethyl)thio)-".

Investigation of Molecular Pathways in Disease Models (e.g., Inflammation, Infection)

There is currently a lack of specific published research investigating the molecular pathways modulated by "Quinazoline, 4-((2-pyridinylmethyl)thio)-" in disease models of inflammation or infection.

However, the parent quinazoline and quinazolinone scaffolds are frequently associated with the modulation of key inflammatory and infectious pathways. Many derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov

In the context of infection, various quinazoline derivatives have been explored for their antimicrobial and antiviral activities. nih.gov The proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with viral replication processes. For example, some quinazoline compounds have demonstrated activity against Mycobacterium tuberculosis. nih.gov It is plausible that "Quinazoline, 4-((2-pyridinylmethyl)thio)-" could operate through similar mechanisms, but dedicated studies are required to confirm this.

Proof-of-Concept Studies for Target Validation

As of the latest available information, no specific proof-of-concept studies have been published to validate the molecular target(s) of "Quinazoline, 4-((2-pyridinylmethyl)thio)-".

Proof-of-concept studies are crucial for drug development and typically follow initial target identification and engagement confirmation. These studies aim to demonstrate that modulating the identified target with the compound of interest leads to the desired therapeutic effect in a relevant disease model. This can involve genetic validation techniques, such as using knockout or knockdown models of the proposed target, to mimic the pharmacological effect of the compound.

While the broader quinazoline class has seen numerous such studies validating targets like the epidermal growth factor receptor (EGFR), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinase (PI3K) in oncology, specific data for "Quinazoline, 4-((2-pyridinylmethyl)thio)-" is absent from the current scientific literature. The pyridinylmethylthio moiety likely influences the compound's target profile, necessitating dedicated research to identify and validate its specific molecular targets.

Advanced Analytical Techniques for Studying Quinazoline Compound Interactions

Spectroscopic Methods for Mechanistic Characterization

Spectroscopic techniques are invaluable for probing the dynamic nature of ligand-protein interactions in solution, offering a window into the binding events and conformational changes that underpin biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions with atomic resolution. nih.gov It can provide information on binding affinity, the residues involved in the interaction, and conformational changes upon binding. nih.gov Both protein-observed and ligand-observed NMR experiments are employed. nih.gov

In protein-observed methods like Chemical Shift Perturbation (CSP) mapping, changes in the chemical shifts of a protein's signals are monitored upon the addition of a ligand. nih.gov This allows for the mapping of the binding site on the protein. For instance, a series of ¹⁵N-HSQC spectra of a protein can be acquired with increasing concentrations of a quinazoline (B50416) derivative to identify the amino acid residues at the binding interface. nih.gov

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY), are particularly useful for screening and for studying interactions with large proteins. nih.gov These methods are not limited by the molecular size of the protein and can provide information on which parts of the ligand are crucial for binding. nih.gov

A notable application is the use of in-cell NMR to study protein-drug interactions within a native cellular environment. youtube.com This technique has been used to observe the binding of quinazoline derivatives to their intracellular targets directly in human cells, providing crucial information on drug penetrance and target engagement in a more physiologically relevant context. youtube.com By monitoring the changes in the NMR spectrum of a target protein within the cell upon addition of the compound, researchers can confirm intracellular binding and even determine the binding kinetics. youtube.com

Table 1: NMR Spectroscopy Techniques for Studying Ligand-Protein Interactions

| NMR Technique | Information Provided | Typical Application for Quinazoline Derivatives |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Identifies ligand binding site on the protein; can be used to determine binding affinity. | Mapping the binding pocket of a target protein for a novel quinazoline-based inhibitor. |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in close contact with the protein (epitope mapping). | Determining the pharmacophore of "Quinazoline, 4-((2-pyridinylmethyl)thio)-" when binding to its target. |

| Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY) | Detects weak ligand binding. | Screening a library of quinazoline analogues for binding to a therapeutic target. |

| In-cell NMR | Confirms intracellular target engagement and binding; can measure intracellular binding kinetics. | Verifying that a quinazoline derivative reaches and binds to its intended protein target within living cells. youtube.com |

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. Mass spectrometry (MS)-based proteomics has become an indispensable tool for this purpose. nih.govresearchgate.net One powerful approach is Activity-Based Protein Profiling (ABPP), which uses chemical probes to identify the targets of a compound in a complex proteome. nih.gov

For quinazoline derivatives, ABPP can be employed to discover novel protein targets. nih.gov This technique often involves designing a quinazoline analogue that incorporates a reactive group to covalently bind to its target and a reporter tag for detection and enrichment. After treating cells or cell lysates with the probe, the protein-probe complexes are captured and the target protein is identified by mass spectrometry. nih.gov

A recent study successfully utilized ABPP to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target for a series of antibacterial quinazoline derivatives. nih.gov An acrylamide-functionalized quinazoline derivative was used as a probe to covalently modify the target protein, which was subsequently identified through proteomic analysis. nih.gov This highlights the power of MS-based proteomics not just in identifying targets but also in elucidating the specific binding site, in this case a cysteine residue. nih.gov

Table 2: Mass Spectrometry-Based Proteomics for Target ID of Quinazoline Derivatives

| Proteomics Strategy | Principle | Example Application |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses a reactive chemical probe based on the compound of interest to covalently label its protein target(s) in a complex biological sample. Labeled proteins are then identified by MS. nih.gov | Identification of β-ketoacyl-ACP-synthase II (FabF) as the target of antibacterial quinazoline derivatives. nih.gov |

| Affinity Chromatography-MS | The compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then eluted and identified by MS. | Isolating and identifying the cellular receptors for a new series of quinazoline compounds. |

| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. Proteins that bind to the compound will show an altered melting temperature, which can be detected by MS. | A high-throughput screen to identify the intracellular targets of "Quinazoline, 4-((2-pyridinylmethyl)thio)-" in a human cell line. |

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins and the resulting conformational changes. This can be achieved by monitoring the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or by using extrinsic fluorescent probes.

In the context of quinazoline derivatives, researchers have designed and synthesized fluorescent probes by conjugating a quinazoline pharmacophore with a fluorophore like coumarin (B35378) or fluorescein. nih.gov These probes can then be used in binding assays to determine their affinity for a target receptor. For example, a series of quinazoline-based fluorescent probes were developed for α1-adrenergic receptors (α1-ARs) and were shown to have nanomolar affinities for the three α1-AR subtypes. nih.gov

Fluorescence spectroscopy can also be used to perform competition binding assays to determine the binding affinity of non-fluorescent quinazoline derivatives. In such an experiment, the displacement of a known fluorescent ligand from the target protein by the quinazoline compound is measured. Furthermore, changes in the fluorescence properties of the probe upon binding, such as an increase in fluorescence intensity or a shift in the emission wavelength, can provide information about the binding event and the local environment of the binding site. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy

While spectroscopic methods provide valuable information about ligand-protein interactions in solution, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide a static, atomic-level picture of the bound state.

X-ray crystallography is a cornerstone of structural biology that can reveal the precise three-dimensional arrangement of atoms in a protein-ligand complex. youtube.com To achieve this, a co-crystal of the target protein with the bound quinazoline derivative is required. The analysis of the resulting electron density map provides detailed insights into the binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. youtube.com

Several studies have successfully used X-ray crystallography to determine the structures of quinazoline derivatives bound to their target proteins. For instance, the crystal structure of a quinazolinone derivative bound to a cholecystokinin (B1591339) B receptor ligand revealed an extended conformation, which was correlated with its high binding affinity. nih.gov In contrast, a less active analogue adopted a folded conformation. nih.gov Such structural information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity.

The high-resolution structures obtained from X-ray crystallography and, increasingly, cryo-EM, are fundamental to elucidating the principles of molecular recognition. These structures reveal the intricate network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a quinazoline derivative to its target.

Cryo-electron microscopy has emerged as a powerful technique for determining the structures of large and flexible protein complexes that are often difficult to crystallize. creative-biostructure.comucl.ac.uknih.gov This technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. ucl.ac.uk Computational reconstruction then yields a three-dimensional density map of the complex. ucl.ac.uk

While specific cryo-EM studies on "Quinazoline, 4-((2-pyridinylmethyl)thio)-" are not yet prevalent, the technique holds immense promise for studying its interactions with large, multi-subunit protein complexes or membrane proteins. nih.govnih.gov For example, if this quinazoline derivative were to target a large enzyme complex or a G-protein coupled receptor, cryo-EM could be the method of choice to visualize the binding site and understand the allosteric changes induced by the ligand. creative-biostructure.com The combination of cryo-EM with mass spectrometry is also becoming a powerful integrative approach to bridge structural information with functional and compositional data. youtube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Quinazoline, 4-((2-pyridinylmethyl)thio)- |

| 2-[2-(1H-indol-3-yl)ethyl]-3-]-3-(1-methylethoxy) phenyl]-4(3H)-quinazolinone |

| 2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1- methylethoxy)phenyl]-4(3H)-quinazolinone |

| 2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[3-(1- methylethoxy)phenyl]-4(3H)-quinazolinone |

| Asperlicin |

| 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)- quinazolinone |

| 4-hydroxyquinazoline |

| Prazosin |

Biochemical Assays for Functional Characterization

Biochemical assays are fundamental in elucidating the biological activity of a compound like Quinazoline, 4-((2-pyridinylmethyl)thio)-. These assays would be designed to measure the compound's effect on specific biological processes in a controlled, in vitro setting.

High-Throughput Screening Methodologies for Enzyme Inhibition

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's inhibitory activity against a large number of enzymes. researchgate.net In a hypothetical HTS campaign for Quinazoline, 4-((2-pyridinylmethyl)thio)-, a diverse panel of enzymes, particularly those with known relevance to diseases like cancer or inflammation where quinazoline derivatives have shown activity, would be selected. sigmaaldrich.comitrcweb.orgepa.gov

The screening process would typically involve the use of multi-well plates where each well contains the target enzyme, its substrate, and a specific concentration of Quinazoline, 4-((2-pyridinylmethyl)thio)-. The enzymatic reaction would be initiated, and the product formation or substrate depletion would be measured over time using a detectable signal, often fluorescence or absorbance. researchgate.net A reduction in the signal in the presence of the compound would indicate potential enzyme inhibition.

Table 1: Hypothetical High-Throughput Screening Data for Quinazoline, 4-((2-pyridinylmethyl)thio)-

| Target Enzyme | Assay Principle | Readout | Hypothetical % Inhibition at 10 µM |

| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | Fluorescence | 85% |

| Protease B | Colorimetric | Absorbance | 12% |

| Phosphatase C | Luminescence | Light Emission | 45% |

| Methyltransferase D | Radiometric | Scintillation Counting | 5% |

This table is illustrative and not based on actual experimental data.

Cell-Free System for Pathway Reconstruction

Cell-free systems, which are extracts of cells containing the necessary machinery for biological processes like transcription and translation, could be used to reconstruct specific signaling or metabolic pathways. To study the effect of Quinazoline, 4-((2-pyridinylmethyl)thio)-, a cell-free system containing the components of a pathway of interest would be established.

For instance, if the compound is hypothesized to interfere with a particular protein synthesis pathway, the components of that pathway (ribosomes, tRNAs, amino acids, and necessary enzymes) would be combined in a test tube. The synthesis of a specific reporter protein (e.g., luciferase or green fluorescent protein) would be initiated, and the effect of adding Quinazoline, 4-((2-pyridinylmethyl)thio)- on the amount of protein produced would be quantified. A decrease in reporter protein levels would suggest that the compound interferes with one or more components of the reconstructed pathway.

Microcalorimetry Techniques